

Troubleshooting L-365,260 solubility issues

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Compound of Interest

Compound Name: L 365031

Cat. No.: B1673719

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Technical Support Center: L-365,260

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-365,260. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving L-365,260?

A1: L-365,260 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. [1][2] It is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q2: What is the maximum concentration for a stock solution of L-365,260?

A2: L-365,260 is soluble in DMSO and ethanol up to 100 mM.[1][2]

Q3: I am observing precipitation when I dilute my L-365,260 stock solution into my aqueous experimental buffer. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Please refer to the detailed "Troubleshooting Solubility Issues" section below for a step-by-step guide to address this.

Q4: What are typical working concentrations of L-365,260 for in vitro and in vivo studies?



A4: For in vitro cell-based assays, typical working concentrations range from the nanomolar to the low micromolar range, for example, 1 μ M, 2.5 x 10⁻⁶ M, and 2.5 x 10⁻⁷ M have been used in studies. For in vivo studies in animal models, dosages can range from 0.01 mg/kg to 30 mg/kg, administered subcutaneously (s.c.) or orally (p.o.).

Solubility Data

The following table summarizes the solubility of L-365,260 in common laboratory solvents.

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)
DMSO	100	39.85
Ethanol	100	39.85

Data is based on a molecular weight of 398.46 g/mol.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

- L-365,260 powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:



- Weigh the Compound: Accurately weigh the desired amount of L-365,260 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.985 mg of L-365,260.
- Add Solvent: Add the calculated volume of 100% DMSO to the vial containing the L-365,260 powder.
- Dissolve the Compound: Vortex the solution vigorously until the compound is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

Materials:

- 10 mM L-365,260 stock solution in DMSO
- Pre-warmed cell culture medium or desired aqueous buffer
- Sterile polypropylene tubes
- Vortex mixer

Procedure:

- Determine Final Concentration: Decide on the final working concentration of L-365,260 and the final percentage of DMSO in your assay. It is crucial to keep the final DMSO concentration as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cellular toxicity.
- Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the 10 mM stock solution in DMSO.
- Dilution into Aqueous Buffer:
 - Add the appropriate volume of the aqueous buffer to a sterile tube.

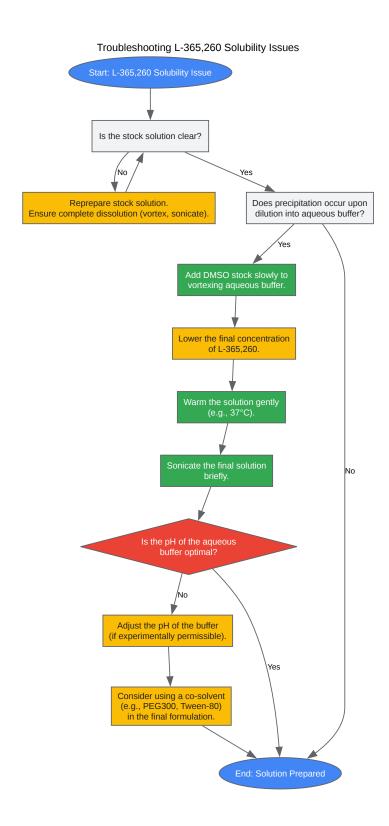


- While gently vortexing the buffer, add the required volume of the L-365,260 DMSO stock solution dropwise to the buffer. Crucially, always add the DMSO stock to the aqueous buffer, not the other way around, to minimize precipitation.
- Mixing: Vortex the final working solution gently to ensure homogeneity.
- Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the aqueous buffer without the compound.

Troubleshooting Solubility Issues

Encountering precipitation or incomplete dissolution can be a significant hurdle in experiments. The following guide provides a systematic approach to troubleshoot these issues.





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Caption: A troubleshooting workflow for addressing solubility issues with L-365,260.



Signaling Pathway

L-365,260 is a selective antagonist of the Cholecystokinin B (CCK-B) receptor, also known as the Cholecystokinin 2 (CCK2) receptor. By blocking this receptor, L-365,260 inhibits the downstream signaling pathways typically activated by its endogenous ligands, gastrin and cholecystokinin (CCK).



Antagonist Ligands Gastrin / CCK L-365,260 Blocks Activates Receptor CCK2 Receptor (Gq-coupled) Downstream Signaling Gq protein activation Phospholipase C (PLC) PIP2 -> IP3 + DAG Increased intracellular Ca2+ & PKC activation Cellular Responses (e.g., acid secretion, proliferation)

CCK2 Receptor Antagonism by L-365,260

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Caption: The signaling pathway of the CCK2 receptor and its inhibition by L-365,260.



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References

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